molecular formula C7H4BrF3O2 B1410400 4-Bromo-3-difluoromethoxy-5-fluorophenol CAS No. 1805525-76-1

4-Bromo-3-difluoromethoxy-5-fluorophenol

Cat. No.: B1410400
CAS No.: 1805525-76-1
M. Wt: 257 g/mol
InChI Key: UWDPBRUZAZQLEH-UHFFFAOYSA-N
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Description

4-Bromo-3-difluoromethoxy-5-fluorophenol is an organobromine and organofluorine compound with the molecular formula C7H4BrF3O2 and a molecular weight of 257 g/mol . This compound is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a phenol ring, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-difluoromethoxy-5-fluorophenol typically involves the bromination and fluorination of a phenol derivative. One common method includes the reaction of 3-fluorophenol with bromine and difluoromethoxy reagents under controlled conditions. The reaction conditions often require the use of solvents such as ethanol, dimethyl sulfoxide, or acetonitrile, and may involve catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-difluoromethoxy-5-fluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted phenols or biphenyl derivatives .

Scientific Research Applications

4-Bromo-3-difluoromethoxy-5-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-difluoromethoxy-5-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-difluoromethoxy-5-fluorophenol is unique due to the presence of both bromine and multiple fluorine atoms, along with a difluoromethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-bromo-3-(difluoromethoxy)-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-6-4(9)1-3(12)2-5(6)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDPBRUZAZQLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-difluoromethoxy-5-fluorophenol
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Reactant of Route 4
4-Bromo-3-difluoromethoxy-5-fluorophenol
Reactant of Route 5
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4-Bromo-3-difluoromethoxy-5-fluorophenol
Reactant of Route 6
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